1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents. For example, the use of whole-cell biocatalysts in a deep-eutectic solvent-containing micro-aerobic medium system has been reported to achieve high yields of similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional groups, used as an organocatalyst.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A related compound with an alcohol functional group, used in pharmaceutical synthesis.
(1S,2S)-1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine: A stereoisomer with similar structural features but different stereochemistry.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of trifluoromethyl groups and ethane-1,2-diamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, where its specific properties can be leveraged for desired outcomes .
Properties
Molecular Formula |
C10H10F6N2 |
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Molecular Weight |
272.19 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8H,4,17-18H2 |
InChI Key |
LYERWHWMFFHUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
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